

# PF-00337210 oral bioavailability studies

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Compound of Interest		
Compound Name:	PF 00337210	
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An In-depth Technical Guide on the Oral Bioavailability and Pharmacokinetics of PF-00337210

### Introduction

PF-00337210 is an orally available, potent, and highly selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] As an ATP-competitive tyrosine kinase inhibitor, PF-00337210 plays a crucial role in anti-angiogenic therapy by preventing the phosphorylation of VEGFR-2. This action inhibits the migration, proliferation, and survival of endothelial cells, which are critical processes in the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[2] The compound's efficacy and clinical utility are significantly dependent on its pharmacokinetic profile, particularly its oral bioavailability, which governs its absorption and systemic exposure when administered orally. This guide provides a comprehensive overview of the oral bioavailability studies of PF-00337210, detailing its pharmacokinetic properties, the experimental protocols used for its evaluation, and its mechanism of action.

### **Data Presentation: Pharmacokinetic Profile**

The pharmacokinetic properties of PF-00337210 have been evaluated in both preclinical species and human subjects. The data highlights its favorable characteristics for oral administration.

### **Preclinical Pharmacokinetics**

Preclinical studies in various animal models demonstrated low to moderate clearance and significant oral bioavailability.[1] These findings were instrumental in selecting the compound



for further development.

preclinical studies.[1]

Parameter	Rat	Dog	Monkey
In Vivo Clearance (mL/min/kg)	13	22	25
Oral Bioavailability (%)	>80	>30	N/A
Data sourced from			

# **Human Pharmacokinetics (Phase I Study)**

A Phase I clinical trial involving 46 patients with advanced solid tumors was conducted to assess the safety, tolerability, and pharmacokinetics of PF-00337210.[3] The study included an assessment of food effect on the oral absorption of the drug. The results indicated that PF-00337210 can be administered with or without food, a favorable feature for patient compliance. [3]

Parameter (Single Dose)	Fasted State	Fed State
Mean Cmax (ng/mL)	34.4	31.3
Mean AUC24 (ng.h/mL)	512	546

Data from a pilot food effect assessment in the Phase I study.[3] Cmax: Maximum plasma concentration. AUC24: Area under the plasma

concentration-time curve over

24 hours.

# **Experimental Protocols**

Detailed methodologies were employed to characterize the pharmacokinetic and pharmacodynamic profile of PF-00337210.



## **Preclinical In Vivo Bioavailability Studies**

The objective of the preclinical studies was to determine the pharmacokinetic profile and oral bioavailability of PF-00337210 in different species to predict its behavior in humans.

- Animal Models: Studies were conducted in rats, dogs, and monkeys.[1]
- Dosing: The compound was administered both intravenously (IV) to determine clearance and distribution, and orally (PO) to assess absorption and bioavailability.
- Sample Collection: Serial blood samples were collected at predetermined time points following drug administration.
- Bioanalysis: Plasma concentrations of PF-00337210 were quantified using a validated bioanalytical method, likely liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is standard for such studies.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key
  pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), and oral
  bioavailability (F%). Bioavailability is calculated as: F% = (AUC\_oral / AUC\_IV) \* (Dose\_IV /
  Dose\_oral) \* 100.

### **Human Phase I Clinical Trial Protocol**

This was a dose-escalation study in patients with advanced cancers to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[3]

- Study Design: An open-label, dose-escalation study where patients were enrolled in cohorts receiving once-daily (QD) or twice-daily (BID) oral doses of PF-00337210 in continuous 28day cycles.[3] Doses ranged from 0.67 mg to 9 mg QD and 4 mg to 6 mg BID.[3]
- Patient Population: Patients with advanced, metastatic solid tumors for whom standard therapy was not available or was no longer effective.[3]
- Pharmacokinetic (PK) Assessments:
  - Blood Sampling: Venous blood samples were collected at multiple time points on Day 1 of Cycle 1 (C1D1), Day 15 of Cycle 1 (C1D15), and Day 1 of Cycle 2 (C2D1).[3] For QD

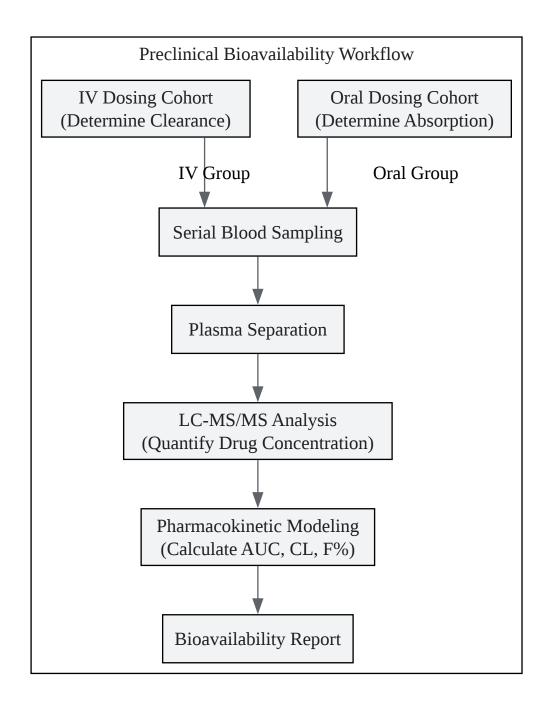


dosing, samples were collected over a 24-hour period. For BID dosing, samples were collected over an 8-hour period.[3]

- Bioanalysis: Plasma concentrations of PF-00337210 were measured using a validated liquid chromatography-tandem mass spectrometric (LC-MS/MS) method.[3]
- Pharmacodynamic (PD) Assessments:
  - Imaging: Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was used to assess acute effects on tumor perfusion and vascularity.[3]
  - Biomarkers: Soluble VEGFR-2 (sVEGFR-2) levels in plasma were measured as a direct target engagement biomarker.[3] Blood pressure and hemoglobin levels were also monitored as indicators of VEGF signaling pathway inhibition.[3]

# Visualizations Experimental Workflow for Preclinical Oral Bioavailability Study



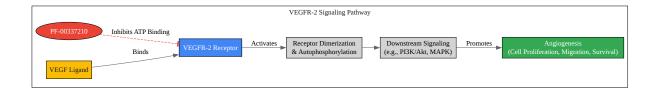


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Caption: Workflow for a typical preclinical oral bioavailability study.

## **VEGFR-2 Signaling Pathway Inhibition by PF-00337210**





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Caption: Inhibition of the VEGFR-2 signaling cascade by PF-00337210.

### Conclusion

PF-00337210 has demonstrated a favorable oral bioavailability profile in both preclinical models and human clinical trials. Preclinical data revealed high bioavailability in rats (>80%) and moderate bioavailability in dogs (>30%), with low to moderate clearance across species.[1] The Phase I clinical study in cancer patients confirmed its suitability for oral administration, showing consistent absorption with no significant food effect.[3] These pharmacokinetic characteristics, combined with its potent and selective inhibition of VEGFR-2, underscore the potential of PF-00337210 as a valuable therapeutic agent in the treatment of solid tumors. The well-defined experimental protocols used in its evaluation provide a robust framework for understanding its clinical pharmacology and guiding its further development.

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